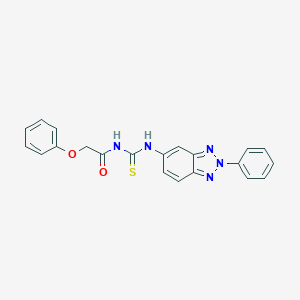![molecular formula C15H14BrN3OS2 B328733 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(PHENYLSULFANYL)ETHYL]THIOUREA](/img/structure/B328733.png)
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(PHENYLSULFANYL)ETHYL]THIOUREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(PHENYLSULFANYL)ETHYL]THIOUREA is a complex organic compound that features a bromine atom, a nicotinamide moiety, and a phenylthioethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(PHENYLSULFANYL)ETHYL]THIOUREA typically involves multi-step organic reactions. One common method includes the following steps:
Thioether Formation: The attachment of the phenylthioethyl group to the brominated nicotinamide.
Amidation: The formation of the amide bond between the nicotinamide and the phenylthioethyl group.
These reactions often require specific conditions, such as the presence of catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反应分析
Types of Reactions
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(PHENYLSULFANYL)ETHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The phenylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the nicotinamide can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
科学研究应用
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(PHENYLSULFANYL)ETHYL]THIOUREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(PHENYLSULFANYL)ETHYL]THIOUREA depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The phenylthioethyl group can interact with hydrophobic pockets, while the bromine atom may form halogen bonds with amino acid residues.
相似化合物的比较
Similar Compounds
- 5-bromo-N-(2-ethylphenyl)nicotinamide
- 5-bromo-N-(2-ethoxyphenyl)nicotinamide
- 5-bromo-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)nicotinamide
Uniqueness
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(PHENYLSULFANYL)ETHYL]THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylthioethyl group, in particular, differentiates it from other similar compounds and may contribute to its unique properties in various applications.
属性
分子式 |
C15H14BrN3OS2 |
|---|---|
分子量 |
396.3 g/mol |
IUPAC 名称 |
5-bromo-N-(2-phenylsulfanylethylcarbamothioyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14BrN3OS2/c16-12-8-11(9-17-10-12)14(20)19-15(21)18-6-7-22-13-4-2-1-3-5-13/h1-5,8-10H,6-7H2,(H2,18,19,20,21) |
InChI 键 |
BHXIWFXTPCLQAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCCNC(=S)NC(=O)C2=CC(=CN=C2)Br |
规范 SMILES |
C1=CC=C(C=C1)SCCNC(=S)NC(=O)C2=CC(=CN=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B328652.png)

![N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B328654.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenoxyacetamide](/img/structure/B328657.png)
![N-{[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-phenylacetamide](/img/structure/B328658.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B328659.png)
![N-[[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2-phenoxyacetamide](/img/structure/B328662.png)
![N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B328663.png)
![3-(1,3-Benzodioxol-5-yl)-2-imino-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B328664.png)
![N-[[(4E)-4-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2-phenoxyacetamide](/img/structure/B328665.png)
![N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B328666.png)
![N-(4-chlorophenyl)-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B328668.png)
![N-(2-chlorophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B328671.png)
![N-tert-butyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B328672.png)
